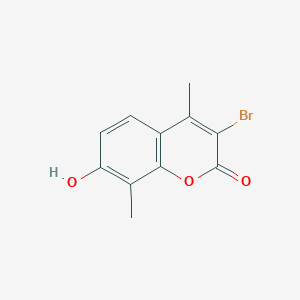
3-Bromo-7-hydroxy-4,8-dimethylcoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-7-hydroxy-4,8-dimethyl-1-benzopyran-2-one is a hydroxycoumarin.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Anticancer Activity
3-Bromo-7-hydroxy-4,8-dimethylcoumarin has shown significant potential as an anticancer agent. Studies indicate that coumarin derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values ranging from 3.5 to 8.7 μM against breast and lung cancer cell lines, suggesting that 3-bromo derivatives may also possess comparable activity .
Antioxidant Properties
The compound is being investigated for its antioxidant capabilities. Coumarins are known for their ability to scavenge free radicals, which can protect cells from oxidative stress. This property is particularly relevant in developing therapeutic agents for diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .
Enzyme Inhibition
Research has indicated that coumarin derivatives can inhibit various enzymes involved in metabolic pathways. For example, the inhibition of the sodium-hydrogen exchanger and other transport proteins has been noted, which could lead to novel treatments for conditions like constipation and other gastrointestinal disorders .
Fluorescent Probes
This compound is utilized as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon excitation makes it valuable for visualizing cellular processes and interactions in real-time. This application is crucial in cell biology and molecular imaging studies where tracking cellular dynamics is essential .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material in various assays. Its well-defined structure allows researchers to calibrate instruments and validate methods for detecting other substances. This application enhances the reliability of analytical techniques used in pharmaceutical and biochemical research .
Biological Research
Metabolic Pathway Studies
The compound aids in elucidating metabolic pathways by serving as a model compound in enzyme activity studies. Understanding how specific enzymes interact with coumarin derivatives can provide insights into their biological roles and potential therapeutic targets .
Antimicrobial Activity
Emerging research suggests that coumarin derivatives may exhibit antimicrobial properties against various pathogens. This aspect is being explored to develop new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance .
Data Summary Table
Case Studies
- Anticancer Efficacy : A study demonstrated that a series of coumarin derivatives, including 3-bromo variants, exhibited potent antiproliferative effects on MCF-7 breast cancer cells with IC50 values significantly lower than standard chemotherapeutics .
- Fluorescent Imaging : Researchers employed this compound as a fluorescent probe to track cellular responses to oxidative stress in live cells, providing insights into cellular mechanisms under pathological conditions .
- Enzyme Activity : In a recent investigation, the inhibitory effects of 3-bromo coumarins on specific transport proteins were assessed, revealing potential therapeutic applications for gastrointestinal disorders related to ion transport dysfunctions .
Propiedades
Fórmula molecular |
C11H9BrO3 |
|---|---|
Peso molecular |
269.09 g/mol |
Nombre IUPAC |
3-bromo-7-hydroxy-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C11H9BrO3/c1-5-7-3-4-8(13)6(2)10(7)15-11(14)9(5)12/h3-4,13H,1-2H3 |
Clave InChI |
CUZVPTYKIQMJDT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)Br |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















